molecular formula C4H9Br B165281 2-Bromo-2-methylpropane CAS No. 507-19-7

2-Bromo-2-methylpropane

Cat. No.: B165281
CAS No.: 507-19-7
M. Wt: 137.02 g/mol
InChI Key: RKSOPLXZQNSWAS-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is an organic compound with the chemical formula C₄H₉Br. It is a colorless liquid that is commonly used as a reagent in organic synthesis. The molecule features a tert-butyl group attached to a bromide substituent, making it a versatile compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylpropane can be synthesized through the bromination of tert-butyl alcohol. The reaction involves the use of hydrobromic acid and concentrated sulfuric acid as a catalyst. The process can be carried out in a microchannel reactor, which allows for high-yield continuous production. The reaction conditions typically involve preheating the reactants, mixing them in the reactor, and allowing the reaction to proceed for a short time .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of isobutane using bromine. The reaction is carried out under controlled conditions to ensure high selectivity and yield. The product is then purified through distillation and other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Nucleophilic Substitution (S<sub>N</sub>1 Mechanism)

The hydrolysis of 2-bromo-2-methylpropane predominantly follows an S<sub>N</sub>1 mechanism due to the stability of the tertiary carbocation intermediate. Key steps include:

  • Step 1 (Rate-limiting): Spontaneous dissociation of the alkyl halide into a tert-butyl carbocation ((CH3)3C+(\text{CH}_3)_3\text{C}^+) and bromide ion (Br\text{Br}^-) .

  • Step 2: Rapid nucleophilic attack by water on the carbocation to form tert-butanol ((CH3)3COH(\text{CH}_3)_3\text{COH}).

Kinetic Evidence:

  • The reaction is zero order with respect to hydroxide ions (OH\text{OH}^-), as shown by a linear plot of Δ[OH]-\Delta[\text{OH}^-] vs. time (Figure 1 in ).

  • First order with respect to this compound , confirmed by a linear rate vs. [Br<sup>–</sup>] plot (slope = rate constant, Figure 3 in ).

Experimental Hydrolysis Kinetics

The hydrolysis reaction ( CH3)3CBr+H2O(CH3)3COH+HBr\text{ CH}_3)_3\text{CBr}+\text{H}_2\text{O}\rightarrow (\text{CH}_3)_3\text{COH}+\text{HBr}) was studied under varying conditions:

NaOH Volume (cm³) Solvent Volume (cm³) [Br<sup>–</sup>] (mol dm⁻³) Time (s) Initial Rate (mol dm⁻³ s⁻¹)
6.03.400.46~302.0×1042.0\times 10^{-4}
6.05.400.30~451.3×1041.3\times 10^{-4}
6.01.400.92~154.0×1044.0\times 10^{-4}

Key Observations:

  • Rate = k[ CH3)3CBr]k[\text{ CH}_3)_3\text{CBr}], independent of [OH][\text{OH}^-] .

  • The large excess of this compound ensures pseudo-first-order kinetics.

Competing Elimination Reactions

Under strongly basic or high-temperature conditions, this compound may undergo E1 elimination to form 2-methylpropene ((CH3)2C CH2(\text{CH}_3)_2\text{C CH}_2) via:

  • Carbocation formation (same as S<sub>N</sub>1).

  • Deprotonation by a base to form the alkene.

Stability of the Carbocation Intermediate

The tert-butyl carbocation ((CH3)3C+(\text{CH}_3)_3\text{C}^+) is highly stabilized by:

  • Hyperconjugation: Delocalization of electrons from adjacent C-H bonds.

  • Inductive effects: Electron-donating methyl groups reduce positive charge density.

This stability explains the dominance of the S<sub>N</sub>1 pathway over S<sub>N</sub>2, which is sterically hindered in tertiary systems .

Solvent Effects

  • Polar protic solvents (e.g., water, ethanol) stabilize the carbocation and accelerate S<sub>N</sub>1 reactions.

  • The reaction rate increases with solvent polarity due to enhanced ion solvation .

Side Reactions and Byproducts

Trace amounts of dialkyl ethers may form if the carbocation reacts with unreacted alkyl halide:

(CH3)3C++(CH3)3CBr(CH3)3C O C CH3)3+HBr(\text{CH}_3)_3\text{C}^++(\text{CH}_3)_3\text{CBr}\rightarrow (\text{CH}_3)_3\text{C O C CH}_3)_3+\text{HBr}

Scientific Research Applications

Organic Synthesis

One of the most prominent applications of 2-bromo-2-methylpropane is in organic synthesis, where it serves as a reagent for introducing tert-butyl groups into various organic molecules. This is crucial for creating complex compounds used in pharmaceuticals and agrochemicals.

Biological Studies

Recent studies have demonstrated that this compound can induce significant biochemical changes, such as:

  • Massive Deadenylation of Adenine-based Nucleosides : This effect has been observed under physiological conditions, indicating its potential role in cellular processes involving RNA metabolism .
  • Deguanylation of Guanine-based Nucleosides : Similar studies have shown that TBB affects guanine nucleosides, which may have implications for understanding nucleic acid functions and stability .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo substitution reactions makes it valuable for producing other halogenated compounds.

Case Study 1: Hydrolysis Reaction

An experiment conducted to determine the order of hydrolysis of this compound revealed that it follows an SN1S_N1 mechanism. By varying the concentration of sodium hydroxide while keeping other conditions constant, researchers were able to confirm the reactivity pattern typical for tertiary alkyl halides .

Case Study 2: Nucleophilic Substitution Reactions

In a series of experiments, researchers utilized TBB to explore its reactivity with various nucleophiles such as hydroxide ions. The results indicated that TBB readily participates in nucleophilic substitution reactions under mild heating conditions, yielding tert-butyl derivatives like tert-butyl alcohol .

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylpropane involves its ability to act as an alkylating agent. In nucleophilic substitution reactions, the bromide group is replaced by a nucleophile, forming a new bond with the carbon atom. This process involves the formation of a carbocation intermediate, which is stabilized by the tert-butyl group . The compound also causes the massive deguanylation of guanine-based nucleosides and deadenylation of adenine-based nucleosides, affecting nucleic acid structures .

Comparison with Similar Compounds

2-Bromo-2-methylpropane can be compared with other similar compounds such as:

This compound is unique due to its combination of steric hindrance and reactivity, making it a valuable reagent in organic synthesis.

Biological Activity

2-Bromo-2-methylpropane, also known as tert-butyl bromide (TBB), is a tertiary alkyl halide with the chemical formula C4H9Br\text{C}_4\text{H}_9\text{Br}. It is primarily used as a reagent in organic synthesis due to its reactivity in nucleophilic substitution reactions. This article explores its biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

  • Molecular Weight : 137.03 g/mol
  • Density : 1.22 g/cm³ (20 °C)
  • Boiling Point : 71-73 °C
  • Melting Point : -20 °C
  • Solubility : Insoluble in water, miscible with organic solvents

This compound undergoes nucleophilic substitution reactions primarily via the S_N1 mechanism . In this process, the compound dissociates to form a stable carbocation intermediate, which is then attacked by a nucleophile. The rate of reaction is influenced by the stability of the carbocation and the nature of the nucleophile.

Experimental Findings

A study conducted to determine the hydrolysis rate of this compound showed that the reaction follows first-order kinetics with respect to bromide ion concentration. The results indicated that increasing the concentration of bromide ions enhances the reaction rate, confirming its S_N1 character .

Toxicological Effects

This compound is classified as a hazardous substance due to its potential health risks:

  • Inhalation : Can cause respiratory irritation.
  • Skin Contact : Irritating and may be absorbed through the skin.
  • Eye Contact : Causes severe irritation.

The compound is also highly flammable, necessitating careful handling and storage under appropriate conditions .

Study on DNA Interaction

Research published in Bulletin of the Korean Chemical Society examined the effects of halogenated alkanes, including this compound, on calf thymus DNA. The study found that exposure led to significant deadenylation and deguanylation of nucleosides, suggesting potential genotoxic effects .

Hydrolysis Experiment

An educational experiment designed to illustrate the hydrolysis of this compound demonstrated its reactivity under controlled conditions. By varying concentrations of sodium hydroxide while keeping other variables constant, students observed a clear correlation between bromide concentration and reaction rate, reinforcing its S_N1 mechanism .

Summary Table of Biological Activity

Biological Activity Description
Mechanism of Action S_N1 nucleophilic substitution; formation of stable carbocation
Toxicological Effects Respiratory irritation, skin and eye irritation; highly flammable
Genotoxic Potential Induces deadenylation and deguanylation in DNA
Reactivity Reacts readily with nucleophiles; hydrolysis rate increases with bromide concentration

Q & A

Basic Research Questions

Q. How can the SN1 mechanism of 2-bromo-2-methylpropane hydrolysis be experimentally confirmed?

  • Methodology : Perform kinetic studies by varying sodium hydroxide concentration while keeping the substrate concentration constant. SN1 reactions exhibit first-order kinetics independent of nucleophile concentration. Monitor reaction progress via techniques like conductivity measurements or gas chromatography. A lack of rate dependence on [OH⁻] confirms the unimolecular mechanism .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Use explosion-proof equipment, ground containers to prevent static discharge, and ensure adequate ventilation. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store in tightly sealed containers away from oxidizers and bases (e.g., KOH, HNO₃) .

Q. How does solvent polarity influence the reaction rate of SN1 hydrolysis for this compound?

  • Methodology : Compare rates in solvent mixtures (e.g., 40% vs. 60% 2-propanol/water). Polar solvents stabilize the carbocation intermediate and ion pairs, accelerating SN1. Use kinetic assays (e.g., titrimetry) to confirm faster rates in higher polarity solvents .

Q. Why does this compound react faster than 2-bromopropane in SN1 reactions?

  • Methodology : The tertiary carbocation from this compound is more stable due to hyperconjugation and inductive effects. Compare activation energies via Arrhenius plots or computational modeling (e.g., Gaussian) .

Advanced Research Questions

Q. How can DFT calculations validate experimental Raman cross-sections for this compound?

  • Methodology : Optimize molecular geometry using density functional theory (B3LYP/6-311+G*). Calculate vibrational frequencies, depolarization ratios, and Raman intensities. Compare with experimental spectra to confirm accuracy (e.g., deviations <5 cm⁻¹) .

Q. What isotopic substitution strategies can elucidate the hydrolysis mechanism of this compound?

  • Methodology : Synthesize deuterated analogs (e.g., CD₃ groups) to study kinetic isotope effects (KIE). A significant KIE (e.g., kH/kD > 1) indicates bond-breaking in the rate-determining step, supporting SN1 carbocation formation .

Q. Why are ecological toxicity data for this compound limited, and how can this gap be addressed?

  • Methodology : Conduct in silico assessments (e.g., QSAR models) to predict bioaccumulation and toxicity. Perform Daphnia magna acute toxicity tests and soil mobility studies under controlled conditions .

Q. How do enthalpies of solution for this compound vary in mono- vs. dialcohol solvents?

  • Methodology : Measure dissolution enthalpies using calorimetry in ethanol, 1-propanol, and ethylene glycol. Correlate results with solvent polarity indices (e.g., ET30) to quantify solvation effects .

Q. What contradictions exist in carcinogenicity studies of this compound, and how can they be resolved?

  • Methodology : Re-evaluate rodent bioassays with controlled exposure durations and dosages. Use in vitro assays (Ames test, Comet assay) to assess mutagenicity and DNA adduct formation .

Q. Can this compound serve as a precursor for SERS-active analytes, and what functionalization strategies are effective?

  • Methodology : Modify the alkyl chain with thiol (-SH) or amine (-NH₂) groups for gold nanoparticle binding. Use surface-enhanced Raman spectroscopy (SERS) to detect signal amplification (>10⁴-fold) .

Properties

IUPAC Name

2-bromo-2-methylpropane
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InChI

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3
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InChI Key

RKSOPLXZQNSWAS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)Br
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Molecular Formula

C4H9Br
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DSSTOX Substance ID

DTXSID5060144
Record name Propane, 2-bromo-2-methyl-
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Molecular Weight

137.02 g/mol
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Physical Description

T-butyl bromide appears as a colorless liquid. Slightly denser than water and insoluble in water. Harmful if inhaled., Colorless liquid; [Merck Index] Colorless to yellow-brown liquid; [MSDSonline]
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Record name t-Butyl bromide
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Boiling Point

73.3 °C
Record name 2-BROMO-2-METHYLPROPANE
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Flash Point

18.3 °C, Flash point: -16.3 °C
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Solubility

Miscible with organic solvents, In water, 600 mg/L at 25 °C
Record name 2-BROMO-2-METHYLPROPANE
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Density

1.2125 at 25 °C/4 °C
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Vapor Pressure

135.0 [mmHg], 135.3 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

507-19-7
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Melting Point

-16.2 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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